MW-150 dihydrochloride dihydrate

Kinase Selectivity Off-target Activity Chemical Probe

MW-150 dihydrochloride dihydrate (also known as MW01-18-150SRM) is a synthetic organic small molecule that functions as a highly selective and orally active inhibitor of the p38α mitogen-activated protein kinase (MAPK). Its mechanism of action involves the concentration-dependent inhibition of the phosphorylation of the endogenous substrate MK2 by p38α MAPK in activated glial cells, which in turn prevents the overproduction of the pro-inflammatory cytokine IL-1β.

Molecular Formula C24H29Cl2N5O2
Molecular Weight 490.4 g/mol
Cat. No. B12220114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMW-150 dihydrochloride dihydrate
Molecular FormulaC24H29Cl2N5O2
Molecular Weight490.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4.O.O.Cl.Cl
InChIInChI=1S/C24H23N5.2ClH.2H2O/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21;;;;/h2-11,16-17H,12-15H2,1H3;2*1H;2*1H2
InChIKeyURBRIDWUCWBFOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MW-150 dihydrochloride dihydrate: A CNS-Penetrant, Isoform-Selective p38α MAPK Inhibitor for Research


MW-150 dihydrochloride dihydrate (also known as MW01-18-150SRM) is a synthetic organic small molecule that functions as a highly selective and orally active inhibitor of the p38α mitogen-activated protein kinase (MAPK) [1]. Its mechanism of action involves the concentration-dependent inhibition of the phosphorylation of the endogenous substrate MK2 by p38α MAPK in activated glial cells, which in turn prevents the overproduction of the pro-inflammatory cytokine IL-1β [2]. This compound is distinguished by its exceptional central nervous system (CNS) penetration and a favorable pharmacokinetic profile, making it a key research tool for investigating neuroinflammatory pathways in neurological and neuropsychiatric disorders [3].

Why Generic Substitution of MW-150 dihydrochloride dihydrate is Not Feasible: Key Differentiation Evidence


Generic substitution of MW-150 dihydrochloride dihydrate is not feasible due to its unique combination of properties that are not shared by other p38α MAPK inhibitors. This compound was specifically optimized through medicinal chemistry to achieve a balance of isoform-selectivity, high CNS penetration, and a favorable safety profile for neurological applications, a feat not accomplished by earlier p38 inhibitors developed for peripheral inflammatory diseases [1]. Widely used p38 inhibitors like SB203580 and BIRB-796 exhibit multi-kinase activity and poor brain penetration, making them unsuitable tools for probing CNS-specific p38α MAPK function [2]. The quantitative evidence presented below demonstrates that MW-150 provides a distinct pharmacological profile that is critical for reliable in vivo studies targeting the brain.

MW-150 dihydrochloride dihydrate: Quantitative Differentiation Evidence Against Comparators


Superior Kinome-Wide Selectivity of MW-150 vs. SB203580 and BIRB-796

In a large-scale kinome screen of 301 protein and lipid kinases, MW-150 was shown to be a highly selective inhibitor of p38α MAPK, with no other kinase targets detected [1]. This is in stark contrast to commonly used p38 inhibitors. For instance, SB203580 exhibits off-target activity against at least 13 other kinases (including BRAF, CIT, CK1δ, and JNK2/3) with IC50 values < 1 μM [2]. Similarly, BIRB-796 inhibits over 30 off-target kinases (including multiple EPH receptors, CDKs, and JNKs) [2]. Furthermore, in a separate screen of 166 GPCRs, MW-150 demonstrated no functional off-target activity [3]. This exquisite selectivity profile makes MW-150 a more reliable tool for definitively linking a biological response to p38α MAPK inhibition.

Kinase Selectivity Off-target Activity Chemical Probe

MW-150's Demonstrated CNS Penetration vs. Non-Brain-Penetrant p38 Inhibitors

A key differentiator for MW-150 is its proven ability to cross the blood-brain barrier (BBB) and achieve high brain exposure, a property lacking in most p38 MAPK inhibitors. MW-150 exhibits a brain-to-plasma ratio of >0.9 [1]. In vitro studies confirm it is highly permeable in both Caco-2 and MDCK cell monolayer models and is not a substrate for the efflux transporters P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) [1]. In contrast, many p38 inhibitors developed for peripheral inflammation, such as BIRB-796 and VX-702, show poor brain penetration, limiting their utility for CNS research [2].

CNS Penetration Blood-Brain Barrier Neuroinflammation

Quantitative In Vivo Efficacy of MW-150 in Alzheimer's Disease Mouse Models

MW-150 has demonstrated robust, quantifiable efficacy in reversing cognitive deficits in preclinical Alzheimer's disease (AD) models at low, therapeutically relevant doses. In aged APP/PS1 transgenic mice, a model of amyloid pathology, daily intraperitoneal administration of MW-150 at 2.5 mg/kg significantly reduced the number of errors made in the spatial reference memory version of the radial arm water maze (RAWM) [1]. This improvement in hippocampal-dependent learning and memory was observed after a treatment period of 3-4 months [2]. While some other p38 inhibitors have shown effects in CNS models, few have demonstrated this level of consistent, quantified efficacy at low doses specifically in AD-relevant behavioral assays.

Alzheimer's Disease Cognitive Function In Vivo Efficacy

Favorable ADME-Tox Profile: MW-150's High Oral Bioavailability and Safety

MW-150 exhibits a superior drug metabolism and pharmacokinetics (DMPK) and safety profile that is optimized for in vivo use, particularly for chronic CNS studies. Key data from the primary publication show that MW-150 has high oral bioavailability (>50%) and is metabolically stable in human liver microsomes (T1/2 > 60 min) [1]. Importantly, it is not a substrate or inhibitor for major human cytochrome P450 (CYP) enzymes (1A2, 2B6, 2D6, 2C8, 2C9, 2C19, 3A4) or monoamine oxidases A/B, indicating a low potential for drug-drug interactions [1]. It also tested negative in the AMES assay for genotoxicity [1]. In contrast, many earlier p38 inhibitors like SB203580 are known to inhibit CYP enzymes and have limited oral bioavailability, which complicates their use in long-term oral dosing studies [2].

Oral Bioavailability Drug Safety ADME-Tox

Optimal Application Scenarios for MW-150 dihydrochloride dihydrate in Research and Development


Investigating the Role of p38α MAPK in Synaptic Dysfunction and Neuroinflammation

Use MW-150 as a high-confidence chemical probe in cellular and ex vivo brain slice models to dissect the specific contribution of p38α MAPK to synaptic plasticity deficits (e.g., long-term potentiation, LTP) and neuroinflammatory cytokine production [1]. Its unparalleled kinome selectivity ensures that observed effects on neuronal and glial function can be confidently attributed to p38α MAPK inhibition, not off-target kinases [2].

Preclinical Efficacy Studies in Rodent Models of Alzheimer's Disease and Cognitive Decline

Employ MW-150 for chronic oral dosing in preclinical studies using APP/PS1 or other AD transgenic mouse models to assess its effects on cognitive performance (e.g., radial arm water maze, Morris water maze) and associated neuropathological hallmarks like synaptic loss and tau phosphorylation [3]. Its high oral bioavailability and long-term safety profile support extended treatment protocols that mirror the chronic nature of neurodegenerative diseases [4].

Target Validation and Biomarker Discovery in CNS Inflammation

Utilize MW-150 in target engagement studies to validate the p38α MAPK pathway in models of neuroinflammation. Measure the reduction of the downstream biomarker phospho-MK2 in brain tissue or cerebrospinal fluid (CSF) as a direct pharmacodynamic readout of target inhibition [5]. The compound's high brain penetration ensures that target modulation is reliably achieved in the CNS compartment [4].

Comparative Pharmacology Studies with Non-CNS Penetrant p38 Inhibitors

Leverage MW-150 as the CNS-active comparator in side-by-side studies with non-brain-penetrant p38 inhibitors (e.g., BIRB-796) to differentiate the contribution of peripheral versus central p38α MAPK inhibition in disease models with systemic inflammation and neurological sequelae. This application is critical for defining the therapeutic relevance of CNS target engagement [2].

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